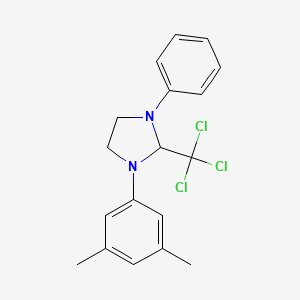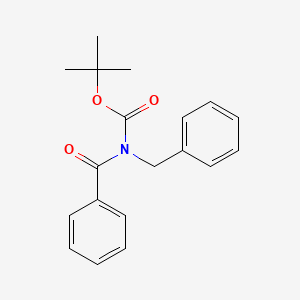![molecular formula C14H22N5O8PS B12929876 N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate) CAS No. 688001-32-3](/img/structure/B12929876.png)
N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and deprotection steps to yield the final product. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its structure is similar to nucleotides, making it a candidate for research in DNA and RNA synthesis, as well as enzyme interactions.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential therapeutic applications. It may have antiviral, anticancer, or other pharmacological effects, making it a subject of interest for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar structure, involved in energy transfer in cells.
Guanosine triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis and other cellular processes.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific functional groups and structural features. These characteristics give it distinct reactivity and potential applications compared to other similar compounds. Its methylthio group, for example, may confer unique biological activity or chemical reactivity not found in other nucleotides.
Propiedades
Número CAS |
688001-32-3 |
|---|---|
Fórmula molecular |
C14H22N5O8PS |
Peso molecular |
451.39 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(3-methylsulfanylpropylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H22N5O8PS/c1-29-4-2-3-15-14-17-11-8(12(22)18-14)16-6-19(11)13-10(21)9(20)7(27-13)5-26-28(23,24)25/h6-7,9-10,13,20-21H,2-5H2,1H3,(H2,23,24,25)(H2,15,17,18,22)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
MEJAIAIVQKPGOR-QYVSTXNMSA-N |
SMILES isomérico |
CSCCCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canónico |
CSCCCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


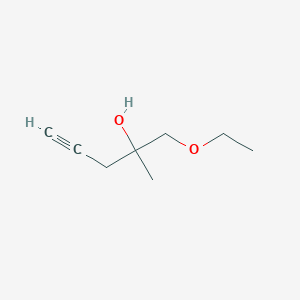
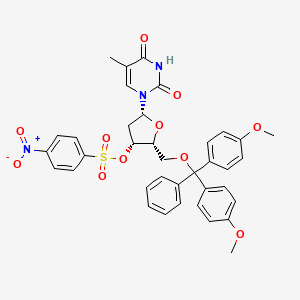

![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)

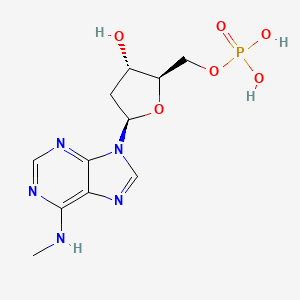
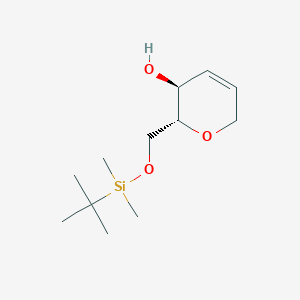

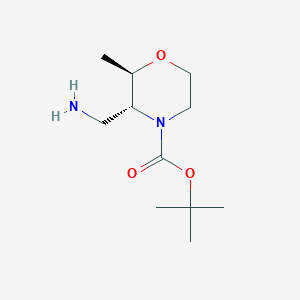
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)

![[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929866.png)
